molecular formula C6Cl2F3N3 B6608983 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile CAS No. 2222732-35-4

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B6608983
CAS No.: 2222732-35-4
M. Wt: 241.98 g/mol
InChI Key: WOSIZSRGZUPYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a key heterocyclic building block designed for advanced drug discovery and development. The pyrimidine scaffold is a fundamental structure in medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs due to its ability to interact with diverse biological targets . This particular compound features multiple reactive sites; the chlorine atoms at the 2 and 4 positions are amenable to sequential nucleophilic aromatic substitution reactions, allowing for the systematic introduction of diverse amines and other nucleophiles to build complex, trisubstituted molecular architectures . The electron-withdrawing trifluoromethyl (CF3) group is a critical pharmacophore that enhances a molecule's metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . The carbonitrile group further contributes to the molecule's versatility, serving as a potential hydrogen bond acceptor and a handle for further chemical derivatization. Pyrimidine-based compounds have demonstrated a broad spectrum of pharmacological activities in research, including use as anti-infectives, anticancer agents, and treatments for neurological disorders . As a multifunctional intermediate, this compound is invaluable for constructing targeted libraries in projects aimed at kinase inhibition , anti-inflammatory applications , and the development of novel antimicrobials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F3N3/c7-4-2(1-12)3(6(9,10)11)13-5(8)14-4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSIZSRGZUPYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyrimidine Precursors

Chlorination is pivotal for introducing substituents at positions 2 and 4. Phosphorus oxychloride (POCl₃) is a widely employed chlorinating agent, often paired with bases like dimethylaniline or N,N-dimethylformamide (DMF) to enhance reactivity. For example, in the synthesis of 2,4-dichloro-5-fluoropyrimidine, 5-fluoro-2-methoxy-4(3H)-pyrimidinone reacts with POCl₃ in o-dichlorobenzene at 120–125°C for 4 hours, yielding 81% product. Analogous conditions could apply to the target compound, substituting the precursor with a 6-(trifluoromethyl)-5-cyanopyrimidine intermediate.

Trifluoromethyl Group Introduction

The trifluoromethyl group at position 6 is typically introduced via halogen exchange or radical-mediated processes. Patent US5352787A describes chlorinating 2,4-dichloro-5-methylpyrimidine with elemental chlorine under UV light, followed by fluorination using antimony pentachloride (SbCl₅) and hydrogen fluoride (HF) at 120–170°C under pressure (15–40 bar). This method achieves 70–90% yield for trifluoromethylpyrimidines, suggesting its adaptability for the target molecule.

Cyano Group Installation at Position 5

The cyano group is introduced via nucleophilic substitution or condensation. A study by PMC4778717 demonstrates reacting 3,5-bis(trifluoromethyl)benzohydrazide with 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde to form a carbonitrile derivative. Reduction with sodium borohydride further modulates functionality, indicating that aldehyde intermediates can be oxidized or converted to nitriles.

Stepwise Methodological Breakdown

Route 1: Sequential Chlorination and Fluorination

  • Precursor Synthesis : Begin with 6-(trichloromethyl)pyrimidine-5-carbonitrile.

  • Chlorination : Treat with POCl₃ and dimethylaniline in dichloromethane at reflux (29°C) for 17 hours to install chloro groups at positions 2 and 4.

  • Fluorination : React with SbCl₅ and HF at 150°C under 25 bar pressure to replace trichloromethyl with trifluoromethyl.

  • Workup : Distill under reduced pressure to isolate the product.

Key Data :

StepReagentsConditionsYield
ChlorinationPOCl₃, dimethylaniline120°C, 4 h81%
FluorinationSbCl₅, HF150°C, 25 bar85%

Route 2: One-Pot Cyclization and Functionalization

  • Cyclization : Assemble the pyrimidine ring using malononitrile and trifluoromethyl ketones under acidic conditions.

  • Simultaneous Chlorination : Introduce POCl₃ and DMF at 100°C to chlorinate positions 2 and 4.

  • Cyano Retention : Ensure the reaction milieu (e.g., aprotic solvents like acetonitrile) preserves the nitrile group.

Advantages : Reduced steps and higher atom economy.

Comparative Analysis of Methodologies

Chlorinating Agents

  • POCl₃ : Effective but requires careful handling due to toxicity. Yields 80–90% in dichlorobenzene.

  • Phosgene : Higher reactivity for dichlorination but poses significant safety risks.

Solvent Systems

  • Polar Aprotic Solvents : Acetonitrile and dichloromethane enhance chlorination efficiency.

  • Ester Solvents : Methyl formate minimizes side reactions but lowers yields.

Fluorination Challenges

  • Byproduct Formation : Incomplete fluorination yields mixed chlorofluoro derivatives.

  • Pressure Requirements : Reactions at 20–30 bar improve CF₃ incorporation but necessitate specialized equipment.

Industrial-Scale Considerations

Cost Efficiency

  • Reagent Recycling : Dimethylaniline can be recovered as a hydrochloride salt, reducing costs.

  • Catalyst Optimization : SbCl₅ reuse after distillation improves process sustainability.

Emerging Techniques and Innovations

Photocatalytic Chlorination

UV-mediated chlorination reduces reaction times and avoids high temperatures.

Flow Chemistry

Continuous flow systems enhance heat transfer during exothermic chlorination steps, improving scalability .

Chemical Reactions Analysis

Chemical Reactions of Pyrimidine Derivatives

Pyrimidine derivatives can undergo various chemical reactions, such as nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. These reactions are often used to introduce new functional groups or to form more complex heterocyclic systems.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a common reaction for pyrimidine derivatives, where a nucleophile replaces a leaving group. For instance, the reaction of 2,4-dichloro-5-trifluoromethyl-pyrimidine with methylamine could replace one of the chlorine atoms with a methylamino group .

Electrophilic Substitution Reactions

Electrophilic substitution reactions are less common in pyrimidines due to their electron-deficient nature but can occur under specific conditions. These reactions might involve the introduction of electrophiles like nitro or formyl groups.

Cycloaddition Reactions

Cycloaddition reactions can be used to form more complex heterocyclic systems. For example, pyrazolo[1,5-a]pyrimidines are synthesized through cyclocondensation reactions involving NH-3-aminopyrazoles and β-dicarbonyl compounds .

Data Table: Chemical Identifiers for Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
2,4-Dichloro-6-(trifluoromethyl)pyrimidine16097-64-6C₅HCl₂F₃N₂216.98
2,4-Dichloro-5-trifluoromethyl-pyrimidineNot specifiedC₅HCl₂F₃N₂Approximately 216.98

Scientific Research Applications

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The bioactivity of pyrimidine-5-carbonitrile derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and chlorine atoms in the target compound enhance electrophilicity, improving binding to biological targets like mycobacterial enoyl-ACP reductase . In contrast, analogs with electron-donating groups (e.g., -OCH₃ in CAS 320418-93-7) exhibit reduced electrophilicity but improved solubility .

Amino vs. Chlorine Substituents: Replacing chlorine with amino groups (e.g., CAS 951753-89-2) reduces molecular weight (222.56 vs. 262.00) but may alter target specificity. Amino derivatives are often used in kinase inhibitors due to hydrogen-bonding capabilities .

Thioether vs. Halogen Substituents : The methylthio (-SCH₃) group in CAS 33089-15-5 decreases reactivity compared to chlorine, resulting in lower antimicrobial potency .

Physicochemical Properties

  • Melting Points: The target compound’s analogs exhibit melting points ranging from 178–222°C. For example: 6f: 178–180°C 6g: 209°C Amino derivatives (CAS 951753-89-2): Not reported, but likely lower due to reduced crystallinity.

Biological Activity

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS No. 16097-64-6) is a pyrimidine derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential as a bioactive agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C5_5HCl2_2F3_3N2_2
  • Molecular Weight : 216.98 g/mol
  • Boiling Point : Not specified
  • Structural Characteristics : The presence of chlorine and trifluoromethyl groups enhances the lipophilicity and biological activity of the compound.

Biological Activity Overview

The biological activity of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile has been evaluated through various studies, illustrating its potential as an antimicrobial, antifungal, and herbicidal agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, a study showed that derivatives of pyrimidine compounds could inhibit bacterial growth effectively. The mechanism often involves interference with bacterial DNA synthesis or protein function.

Antifungal Activity

In vitro studies have demonstrated that 2,4-dichloro-6-(trifluoromethyl)pyrimidine derivatives possess antifungal activity against various fungal strains. The compound's structure allows it to disrupt fungal cell membranes or inhibit essential metabolic pathways.

Herbicidal Activity

The compound is also recognized for its herbicidal properties. It acts by inhibiting specific enzymes involved in plant metabolism, leading to the death of target weeds while being less harmful to crops.

Structure-Activity Relationship (SAR)

The biological activity of 2,4-dichloro-6-(trifluoromethyl)pyrimidine is heavily influenced by its chemical structure. Modifications to the pyrimidine ring or substituents can enhance or diminish its bioactivity.

Substituent Effect on Activity Reference
Trifluoromethyl groupIncreases lipophilicity
Chlorine atomsEnhances binding affinity
Carbonitrile groupCritical for biological activity

Case Studies

  • Antimicrobial Studies :
    • A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their antimicrobial efficacy. The results indicated that 2,4-dichloro-6-(trifluoromethyl)pyrimidine exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Herbicidal Efficacy :
    • Research conducted on herbicidal applications demonstrated that this compound effectively controlled weed populations in agricultural settings without significant phytotoxicity to crops .
  • Mechanism of Action :
    • Investigations into the molecular mechanisms revealed that the compound inhibits key enzymes involved in nucleic acid synthesis in microorganisms, thus explaining its broad-spectrum antimicrobial activity .

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile?

The compound is typically synthesized via multi-step halogenation and substitution reactions. A key approach involves chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃), followed by trifluoromethyl group introduction via nucleophilic substitution or cross-coupling reactions. For example, chlorination of 6-(trifluoromethyl)pyridine-3-carbonitrile derivatives under reflux with POCl₃ yields chloro-substituted intermediates, which are further functionalized . Multi-component syntheses in aqueous or polar solvents (e.g., DMSO:water systems) are also effective, leveraging amine or hydrazine nucleophiles to introduce amino groups .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR : The 1H^1H and 13C^{13}C NMR spectra provide critical insights. For instance, the trifluoromethyl group (CF3\text{CF}_3) appears as a singlet at ~70 ppm in 13C^{13}C NMR, while pyrimidine ring protons resonate between δ 7.5–8.4 ppm. The absence of NH2_2 signals in 1H^1H NMR confirms full substitution .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 315 [M+^+] for a related derivative) and fragmentation patterns, such as loss of Cl or CF3_3 groups .
  • IR : A sharp peak at ~2212 cm1^{-1} confirms the nitrile (CN\text{CN}) group .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing functional groups at the 4-position?

The 4-chloro group is highly reactive and amenable to nucleophilic substitution. Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity. For amines, aqueous conditions (DMSO:water, 5:5) improve solubility and reaction efficiency .
  • Temperature : Reflux (80–100°C) is often required for complete substitution, as seen in reactions with 2-phenylethylamine or cyclohexylamine .
  • Catalysis : Anhydrous potassium carbonate or sodium hydride accelerates deprotonation, critical for amine or hydrazine substitutions .

Q. How can conflicting spectroscopic data be resolved during structural characterization?

Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • Variable Temperature (VT) NMR : Resolves overlapping signals caused by slow exchange processes (e.g., NH protons in DMSO-d6_6) .
  • 2D NMR (COSY, HSQC) : Correlates 1H^1H-13C^{13}C couplings to assign ambiguous peaks, such as distinguishing aromatic protons in substituted pyrimidines .
  • Combined HRMS and Elemental Analysis : Cross-verifies molecular formula (e.g., C11_{11}H5_5Cl2_2F3_3N4_4) to rule out isobaric contaminants .

Q. What computational methods support mechanistic studies of its reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : The 4-position’s susceptibility to nucleophilic attack, influenced by electron-withdrawing Cl and CF3_3 groups.
  • Transition States : Energy barriers for substitution reactions, validated by experimental kinetic data .

Q. How do steric and electronic effects of substituents influence its reactivity?

  • Trifluoromethyl Group : Strong electron-withdrawing effect activates the pyrimidine ring for electrophilic substitution but sterically hinders bulky nucleophiles .
  • Chlorine vs. Amino Groups : Chlorine at the 2-position deactivates the ring, while amino groups at the 4-position enhance electron density, enabling further functionalization .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

Melting points vary due to polymorphism or solvent effects during crystallization. For example:

  • 4-Amino-6-(4-chlorophenyl) derivative : Reported mp 222°C (DMSO:water) vs. 235–238°C (ethanol), attributed to solvent-dependent crystal packing .
  • Hydrate Formation : Traces of water in DMSO can lower observed melting points by 5–10°C .

Q. Why do similar derivatives exhibit divergent biological activity despite structural similarity?

Minor substituent changes (e.g., Cl vs. Br at the 6-position) alter lipophilicity (logP\log P) and hydrogen-bonding capacity. For instance:

  • 4-Bromo derivative : Higher logP\log P (1.45 vs. 1.30 for chloro) enhances membrane permeability but reduces solubility .
  • Amino vs. Hydrazino Groups : Amino derivatives show stronger hydrogen-bonding interactions with biological targets, as seen in enzyme inhibition assays .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Derivatives

Derivative1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)MS (m/z)
4f (R = NMe2_2)3.08 (s, N(CH3_3)2_2)40.80 (CH3_3)315 [M+^+]
4h (R = 4-ClPh)7.53–8.40 (m, Ar)116.73 (CN)306 [M+^+]
4k (R = 4-BrPh)7.50–8.35 (m, Ar)116.69 (CN)351 [M+^+]
Source:

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMSO:water (5:5)+25% vs. EtOH
Temperature100°C (reflux)+40% vs. RT
CatalystK2_2CO3_3 (anhydrous)+30% vs. NaHCO3_3
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.